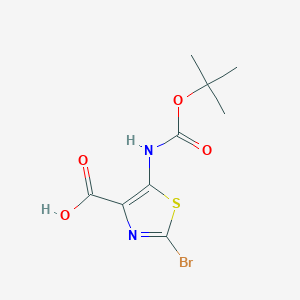![molecular formula C28H29N3O3 B2801787 1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 874615-45-9](/img/structure/B2801787.png)
1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O3 and its molecular weight is 455.558. The purity is usually 95%.
BenchChem offers high-quality 1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Applications in Electroluminescent Devices
Synthesis and Electronic Spectra for Electroluminescent Applications : A study by Dobrikov, Aleksandrova, and Dobrikov (2011) synthesized new low-molecular-weight compounds with potential applications in organic light-emitting devices (OLEDs). Their photophysical properties were investigated, suggesting their suitability for color electroluminescent structures due to their relative fluorescence quantum yields and emission characteristics in polymer films. This research indicates the compound's potential in enhancing the performance of OLEDs, a key component in modern display and lighting technologies Dobrikov, Aleksandrova, & Dobrikov, 2011.
Coordination Chemistry and Metal Complexes
Rearrangement and Coordination with Metal Centers : Bermejo et al. (2000) synthesized different compounds by reacting 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to crystallographically characterized nickel complexes. This work highlights the compound's versatility in forming metal complexes, which could be relevant in catalysis or material science for creating novel coordination compounds with unique properties Bermejo, Sousa, Fondo, & Helliwell, 2000.
Novel Derivative Synthesis for Therapeutic Exploration
Antimicrobial and Antitumor Potential : Mohareb and Gamaan (2018) explored the heterocyclization reactions of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate to synthesize compounds with incorporated benzo[d]imidazole moiety. The synthesized derivatives demonstrated significant antitumor activities against various cancer cell lines, pointing towards the compound's potential in medicinal chemistry for developing new therapeutic agents with antimicrobial and anticancer properties Mohareb & Gamaan, 2018.
Material Science and Chemical Characterization
X-ray Powder Diffraction for Structural Analysis : Wang et al. (2017) reported on the X-ray powder diffraction data of a closely related compound, highlighting the importance of structural analysis in understanding the material properties of novel chemical entities. Such characterization is essential for the synthesis and application of new materials in various scientific fields, including pharmaceuticals and materials science Wang, Suo, Zhang, Hou, & Li, 2017.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-3-33-23-14-12-22(13-15-23)31-19-21(18-27(31)32)28-29-24-9-5-6-10-25(24)30(28)16-17-34-26-11-7-4-8-20(26)2/h4-15,21H,3,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLZTXQGFZBODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate](/img/structure/B2801704.png)


![N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2801707.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)





![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2801717.png)


